2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Its core structure features a pyrazolo[3,4-d]pyrimidine ring substituted with:
- Methylthio group (SCH3) at position 6, which may enhance lipophilicity and influence metabolic stability.
- Ethoxy acetamide side chain linked via an ethyl group at position 1, which could modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-ethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-3-24-11-13(23)17-6-9-22-15-12(10-18-22)14(19-16(20-15)25-2)21-7-4-5-8-21/h10H,3-9,11H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPISSGRGLUGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine moiety: : Using pyrrolidine as a nucleophile, the pyrimidine ring is functionalized, often through a nucleophilic substitution reaction.
Attachment of the ethoxyacetamide group: : This could be achieved by reacting an ethoxyacetamide derivative with the intermediate compound under conditions that favor amide bond formation.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of these reaction steps for efficiency and yield. Key considerations include the choice of solvents, catalysts, and temperature control to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: : Reduction of the pyrazolo[3,4-d]pyrimidine ring can yield dihydro derivatives.
Substitution: : Various nucleophilic substitution reactions can occur at the pyrimidine ring, modifying the attached groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Different nucleophiles like amines, alcohols under appropriate conditions such as elevated temperatures or specific catalysts.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
Dihydro derivatives: : From reduction.
Substituted pyrazolopyrimidines: : From various nucleophilic substitutions.
Scientific Research Applications
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying protein-ligand interactions due to its complex structure.
Medicine: : Investigated for its potential pharmacological properties, possibly as an enzyme inhibitor or receptor modulator.
Industry: : Could be utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The biological effects of 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide are likely due to its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound may influence signaling pathways or biochemical cascades, potentially leading to therapeutic effects or biochemical modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares the target compound with key analogs from the evidence, highlighting structural variations and their implications:
*Estimated based on molecular formula (C21H27N6O2S).
Key Observations:
Position 4 Substituents: The pyrrolidin-1-yl group in the target compound and may enhance binding to hydrophobic pockets in kinase domains compared to propylamino () or 2-methoxyethylamino (). Pyrrolidine’s rigidity could improve selectivity .
Position 6 Substituents : The methylthio group (common in ) likely increases metabolic stability compared to unsubstituted analogs (e.g., ), though it may also elevate oxidation risk .
Biological Activity
2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C15H20N4O2S
- Molecular Weight : 320.41 g/mol
The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, pyrazolo[3,4-d]pyrimidines are frequently studied as inhibitors of various kinases. The specific mechanism for this compound remains to be fully elucidated but may involve:
- Kinase Inhibition : Targeting receptor tyrosine kinases (RTKs) involved in cancer proliferation.
- Antiviral Activity : Potential activity against viral replication mechanisms, similar to other pyrimidine derivatives.
Case Study 1: Antiviral Activity
In a study evaluating a series of pyrimidine derivatives for HIV inhibition, it was found that compounds with structural similarities to this compound demonstrated significant antiviral properties. The most potent compound reported an EC50 value of 3.22 μM against HIV-1, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance biological activity against viral targets .
Case Study 2: Kinase Inhibition
Research on small molecule kinase inhibitors has shown that similar compounds can effectively inhibit various kinases involved in cancer progression. For instance, certain pyrazolo[3,4-d]pyrimidines have been documented as potent inhibitors against BCR-ABL and EGFR kinases, which are critical in certain leukemias and solid tumors . While direct studies on this compound are sparse, its structural components suggest potential efficacy in similar pathways.
Q & A
Basic: What are the key steps and analytical methods for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Core formation : Construction of the pyrazolo[3,4-d]pyrimidine scaffold via cyclization of substituted pyrimidine precursors. This step often requires thiourea derivatives and controlled heating (60–80°C) to promote cyclization .
- Functionalization : Introduction of the methylthio group at position 6 and pyrrolidine substitution at position 4. This may involve nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Acylation : Reaction of the intermediate with 2-ethoxyacetyl chloride to introduce the acetamide moiety, typically in anhydrous dichloromethane with a tertiary amine catalyst .
- Purification : Chromatography (e.g., silica gel column) and recrystallization from ethanol/water mixtures are used to isolate the final product.
Analytical validation : NMR (¹H/¹³C) confirms regiochemistry, while HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Basic: What structural features influence its biological activity?
The compound’s activity stems from:
- Pyrazolo[3,4-d]pyrimidine core : A privileged scaffold in kinase inhibition due to its planar structure and hydrogen-bonding capacity .
- Methylthio group (C6) : Enhances lipophilicity and may modulate ATP-binding pocket interactions in kinases .
- Pyrrolidine (C4) : Introduces conformational flexibility, potentially improving target selectivity .
- Ethoxyacetamide side chain : Facilitates solubility and membrane permeability while allowing derivatization for SAR studies .
Basic: What preliminary biological activities have been reported for this compound?
Initial studies on analogs suggest:
- Kinase inhibition : IC₅₀ values in the nanomolar range against JAK2 and Aurora kinases, validated via radiometric assays .
- Antimicrobial activity : Moderate growth inhibition (MIC 16–32 µg/mL) against Gram-positive bacteria (e.g., S. aureus), likely due to interference with cell-wall synthesis .
- Anti-inflammatory potential : Downregulation of TNF-α and IL-6 in murine macrophages (LPS-induced model) at 10 µM .
Advanced: How can synthesis yields be optimized for scale-up?
Critical parameters include:
- Temperature control : Maintaining <5°C during acylation minimizes side reactions (e.g., hydrolysis of the ethoxy group) .
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) accelerates acylation by 30% compared to triethylamine .
- Solvent optimization : Replacing DMF with THF in substitution steps reduces solvent viscosity, improving mixing and yield (85% vs. 70%) .
- Inert atmosphere : Nitrogen purging prevents oxidation of the methylthio group during cyclization .
Advanced: How should researchers resolve contradictory data in biological activity studies?
Contradictions (e.g., varying IC₅₀ values across assays) may arise from:
- Assay conditions : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) can alter kinase inhibition metrics. Standardize using the ADP-Glo™ Kinase Assay .
- Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the acetamide group) can reduce apparent potency. Verify stability via LC-MS before assays .
- Off-target effects : Use CRISPR-edited cell lines (e.g., JAK2-knockout HEK293) to confirm target specificity .
Advanced: What methods elucidate target interactions and mechanisms of action?
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies primary targets and off-target liabilities .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐₙ/kₒff) to validate direct interactions with purified kinases .
- Molecular docking : AutoDock Vina simulations using crystal structures (e.g., PDB 4AZD) predict binding poses and guide SAR .
- In vivo pharmacokinetics : Radiolabeled compound tracking in rodent models reveals bioavailability and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
